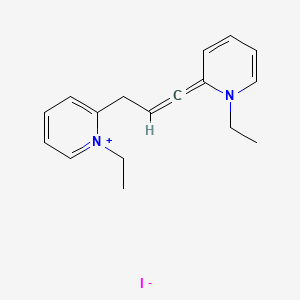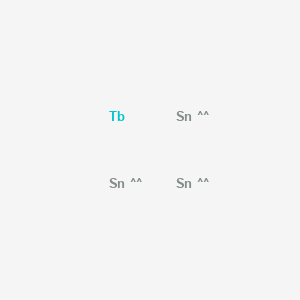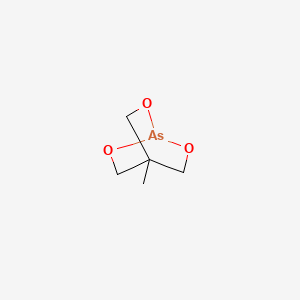
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- is a unique organoarsenic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclic ring system with an arsenic atom, making it a subject of study for its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of arsenic trioxide with a suitable diol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying arsenic-based drugs and their mechanisms.
Medicine: Research into its medicinal properties includes exploring its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.
Mecanismo De Acción
The mechanism by which 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes, making the compound effective in certain biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane: Similar in structure but contains phosphorus instead of arsenic.
2,6,7-Trioxa-1-thiabicyclo(2.2.2)octane: Contains sulfur instead of arsenic.
2,6,7-Trioxa-1-azabicyclo(2.2.2)octane: Contains nitrogen instead of arsenic.
Uniqueness
The uniqueness of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- lies in its arsenic atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, sulfur, and nitrogen analogs. This makes it a valuable compound for specific applications where the unique reactivity of arsenic is desired.
Propiedades
Número CAS |
22223-55-8 |
|---|---|
Fórmula molecular |
C5H9AsO3 |
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
4-methyl-2,6,7-trioxa-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9AsO3/c1-5-2-7-6(8-3-5)9-4-5/h2-4H2,1H3 |
Clave InChI |
ZMXWMOYQYZGCAV-UHFFFAOYSA-N |
SMILES canónico |
CC12CO[As](OC1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
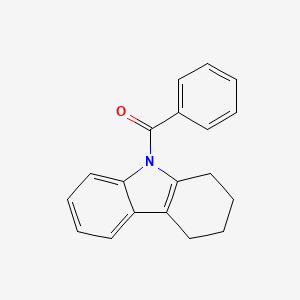

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
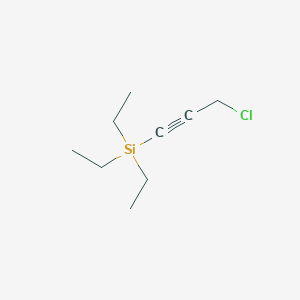

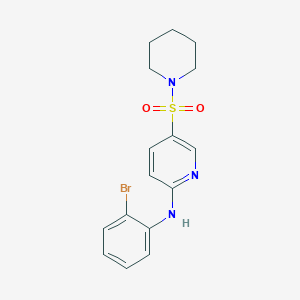
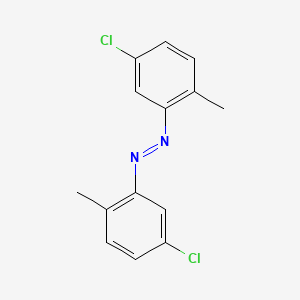

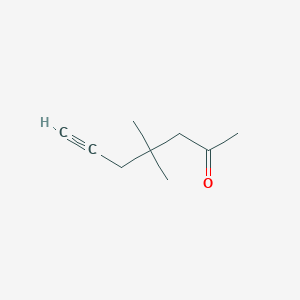
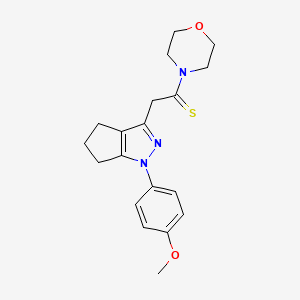
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
